molecular formula C14H24Cl2N2 B8097149 (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

Cat. No.: B8097149
M. Wt: 291.3 g/mol
InChI Key: WPOCUMCGNGEONH-UTLKBRERSA-N
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Description

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a piperidine ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and piperidine.

    Reductive Amination: The key step in the synthesis is the reductive amination of phenylacetone with piperidine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral resolving agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl: The enantiomer of the compound, which may have different biological activities.

    1-Phenyl-2-(piperidin-1-yl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-Phenyl-3-(morpholin-4-yl)propan-2-amine: A compound with a morpholine ring instead of a piperidine ring.

Uniqueness

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is unique due to its specific chiral configuration and the presence of both a phenyl group and a piperidine ring. This combination of structural features contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCUMCGNGEONH-UTLKBRERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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